molecular formula C22H16O5 B3583985 benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate CAS No. 6152-77-8

benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B3583985
CAS No.: 6152-77-8
M. Wt: 360.4 g/mol
InChI Key: KQPAUCUBLRNBMX-UHFFFAOYSA-N
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Description

Overview of 6-oxo-6H-benzo[c]chromene Scaffolds in Organic Chemistry

The 6-oxo-6H-benzo[c]chromene skeleton is a significant heterocyclic system found in a variety of biologically active molecules. orientjchem.org This structural motif is the core of urolithins, which are metabolites produced by gut microflora from ellagic acid and ellagitannins found in fruits and nuts. nih.govnih.gov The inherent bioactivity of these natural products has spurred considerable interest in the synthesis and study of their derivatives.

The therapeutic and pharmaceutical potential of 6-oxo-6H-benzo[c]chromene derivatives has been a driving force for the development of new synthetic methodologies. orientjchem.org Researchers have explored various approaches to construct this tricyclic system, including transition metal-catalyzed reactions and intramolecular cyclizations. chemeo.com These methods aim to provide efficient and versatile routes to a wide range of substituted analogs for biological screening. The scaffold's value is underscored by its role in compounds investigated for anticancer, anti-inflammatory, and neuroprotective effects. nih.gov For instance, certain derivatives have been synthesized and evaluated as potential phosphodiesterase II (PDE2) inhibitors, which are of interest in the context of neurodegenerative diseases. nih.govnih.gov

Academic Significance and Research Gaps for Benzyl (B1604629) [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

The academic significance of benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate lies in its potential to be a novel probe or lead compound within the broader family of 6-oxo-6H-benzo[c]chromene derivatives. The introduction of a benzyl oxyacetate group at the 3-position of the scaffold can significantly alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could influence its biological activity.

A significant research gap exists concerning this specific molecule. There is a lack of published studies detailing its synthesis, spectroscopic characterization, and biological evaluation. While a closely related compound, ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate, has been synthesized and characterized as part of a study on potential PDE2 inhibitors, the corresponding benzyl ester remains largely unexplored. nih.gov This presents an opportunity for new research to fill this void.

Aims and Objectives of Academic Investigations on the Chemical Compound

Future academic investigations into this compound would likely be centered around the following aims and objectives:

To develop and optimize a synthetic route for the efficient and scalable production of this compound. This would likely involve the alkylation of 3-hydroxy-6H-benzo[c]chromen-6-one with benzyl bromoacetate (B1195939).

To fully characterize the compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and potentially X-ray crystallography to confirm its molecular structure.

To conduct in vitro biological screening to assess its potential activity in various assays, such as those for anticancer, anti-inflammatory, or enzyme inhibitory effects, drawing parallels with the known activities of other derivatives of the same scaffold.

To perform structure-activity relationship (SAR) studies by comparing its biological activity with that of related compounds, such as the corresponding ethyl ester and the parent 3-hydroxy compound, to understand the influence of the benzyl oxyacetate moiety.

Detailed Research Findings

A plausible synthetic pathway would start from 3-hydroxy-6H-benzo[c]chromen-6-one, a key intermediate that can be synthesized from the reaction of 2-bromobenzoic acids and resorcinol (B1680541). nih.gov The subsequent step would be an alkylation reaction with benzyl bromoacetate in the presence of a suitable base to yield the target compound.

Interactive Data Table: Plausible Synthesis of this compound
StepReactantsReagents and ConditionsProduct
12-Bromobenzoic acid, ResorcinolCuSO₄, NaOH, H₂O3-Hydroxy-6H-benzo[c]chromen-6-one
23-Hydroxy-6H-benzo[c]chromen-6-one, Benzyl bromoacetateK₂CO₃, DMFThis compound

The characterization of the synthesized compound would be crucial. Based on the data for the ethyl analog, the following spectroscopic characteristics for this compound can be anticipated. nih.gov

Interactive Data Table: Anticipated Spectroscopic Data
TechniqueExpected Observations
¹H NMRSignals corresponding to the aromatic protons of the benzo[c]chromene core, a singlet for the methylene (B1212753) protons of the oxyacetate group, and signals for the aromatic protons of the benzyl group.
¹³C NMRResonances for the carbonyl carbon of the lactone, the carbonyl carbon of the ester, aromatic carbons, and the methylene carbons of the oxyacetate and benzyl groups.
HRMSA precise mass measurement corresponding to the molecular formula C₂₂H₁₆O₅.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5/c23-21(26-13-15-6-2-1-3-7-15)14-25-16-10-11-18-17-8-4-5-9-19(17)22(24)27-20(18)12-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPAUCUBLRNBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360829
Record name Benzyl [(6-oxo-6H-dibenzo[b,d]pyran-3-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6152-77-8
Record name Benzyl [(6-oxo-6H-dibenzo[b,d]pyran-3-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Benzyl 6 Oxo 6h Benzo C Chromen 3 Yl Oxy Acetate

Retrosynthetic Analysis of the Benzyl (B1604629) [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate Structure

A retrosynthetic analysis of the target molecule reveals several key disconnections that guide the synthetic strategy. The most logical primary disconnection is the ester bond of the benzyl oxyacetate moiety. This leads back to 3-hydroxy-6-oxo-6H-benzo[c]chromene and benzyl 2-bromoacetate (or a similar benzyl haloacetate). This approach simplifies the synthesis to two main challenges: the formation of the substituted benzocoumarin core and the subsequent etherification and esterification.

Further disconnection of the 6-oxo-6H-benzo[c]chromene core itself suggests several potential synthetic routes. A critical bond disconnection is the lactone ring, which can be formed through an intramolecular esterification or cyclization reaction. This points to a biphenyl-2-carboxylic acid derivative as a key intermediate. Alternatively, the bond between the two aromatic rings can be disconnected, suggesting a cross-coupling strategy to assemble the biphenyl (B1667301) system before lactonization.

Classical and Modern Approaches to the 6-oxo-6H-benzo[c]chromene Core Synthesis

The synthesis of the 6-oxo-6H-benzo[c]chromene core is a pivotal step. orgsyn.org This structural motif is present in various natural products and medicinally important molecules. orgsyn.org Consequently, numerous synthetic methods have been developed for its construction. orgsyn.org

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of coumarins and their derivatives. nih.govderpharmachemica.com This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a weak base. youtube.com For the synthesis of benzocoumarins, a suitably substituted salicylaldehyde (B1680747) can be reacted with an active methylene compound, followed by intramolecular cyclization. researchgate.netic.ac.uk

Microwave-assisted Knoevenagel condensations have been shown to be highly efficient, often leading to shorter reaction times and higher yields. ic.ac.ukslideshare.net For instance, the reaction of a hydroxyaldehyde with a carbonyl compound in the presence of piperidine (B6355638) under microwave irradiation can produce coumarin (B35378) derivatives in good yields. ic.ac.uk Ionic liquids have also been employed as both solvent and catalyst in Knoevenagel condensations, offering environmentally benign reaction conditions and easy catalyst recycling. nih.gov

ReactantsCatalyst/ConditionsProductYieldReference
Salicylaldehyde, Ethyl acetoacetatePiperidine, Microwave3-Acetylcoumarin96% youtube.com
o-Hydroxybenzaldehydes, Malonate estersSilica gel/Basic alumina, Microwave3-Substituted coumarinsModerate to good slideshare.net
Benzaldehyde, Malononitrile[MMIm][MSO4] (ionic liquid)2-Benzylidenemalononitrile92-99% nih.gov

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. derpharmachemica.comwikipedia.org The reaction proceeds through transesterification followed by intramolecular electrophilic substitution and dehydration. wikipedia.org While effective for simple phenols, harsher conditions may be required for less reactive substrates. wikipedia.org A variety of acid catalysts can be used, including sulfuric acid, aluminum chloride, and montmorillonite (B579905) K-10 clay. ijsart.comresearchgate.net

The Perkin reaction, another named reaction in organic chemistry, can also be utilized for coumarin synthesis. derpharmachemica.comwikipedia.org This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid. wikipedia.orglongdom.org For instance, salicylaldehyde can be converted to coumarin using acetic anhydride and sodium acetate (B1210297). wikipedia.org

ReactionReactantsCatalyst/ConditionsProductReference
PechmannPhenol, β-ketoesterStrong acid (e.g., H₂SO₄)Coumarin derivative derpharmachemica.comwikipedia.org
PerkinSalicylaldehyde, Acetic anhydrideSodium acetateCoumarin wikipedia.org

The Wittig reaction provides a versatile method for forming carbon-carbon double bonds and can be adapted for the synthesis of coumarins. derpharmachemica.comijcce.ac.ir This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com For coumarin synthesis, an o-hydroxybenzaldehyde can be reacted with a phosphonium ylide derived from an α-haloester. ijcce.ac.ir An intramolecular Wittig reaction approach has also been developed, where an o-hydroxybenzaldehyde is first converted to a phosphonium salt intermediate, which then undergoes cyclization to form the coumarin ring. researchgate.net

One-pot modifications of the Wittig reaction have been reported, where o-hydroxybenzaldehyde, ethyl bromoacetate (B1195939), and triphenylphosphine (B44618) are reacted together to directly afford coumarin derivatives, simplifying the synthetic procedure. ijcce.ac.ir

ReactantsReagentsProductReference
o-HydroxybenzaldehydePhosphonium ylide (from α-haloester)Coumarin derivative ijcce.ac.ir
o-Hydroxybenzaldehyde, Chloroacetyl chlorideTriphenylphosphine, BaseCoumarin researchgate.net
o-Hydroxybenzaldehyde, Ethyl bromoacetateTriphenylphosphineCoumarin derivative ijcce.ac.ir

Modern synthetic methods, particularly those employing palladium catalysis, have emerged as powerful tools for the construction of the benzo[c]chromene core. chemrxiv.org These methods often offer high efficiency, functional group tolerance, and milder reaction conditions compared to classical approaches.

One notable strategy involves the palladium-catalyzed C-H bond activation of diazonium salts. nih.gov In this approach, a diazonium salt derived from a biphenyl precursor undergoes denitrogenation and subsequent C-H activation/cyclization to form the 6-oxo-6H-benzo[c]chromene. nih.gov Another powerful method is the domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization, which allows for the one-pot synthesis of benzo[c]chromenones from simple starting materials. chemrxiv.org Palladium-catalyzed migratory cyclization of α-bromoalkene derivatives has also been reported as a route to various benzoheterocycles, including benzo[c]chromenes. nih.gov

StrategyKey FeaturesCatalyst SystemReference
C-H Bond ActivationUtilizes diazonium salts, efficient cyclizationPd(OAc)₂, dppp, PivOH, K₂CO₃ nih.gov
Domino Suzuki-Miyaura/LactonizationOne-pot synthesis, aqueous-aerobic conditionsIn situ generated Palladium nanoparticles chemrxiv.org
Migratory CyclizationForms benzoheterocycles from α-bromoalkenesPd(OAc)₂, DPEPhos, CsOPiv nih.gov

Esterification and Etherification Reactions for the Benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate Moiety

Once the 3-hydroxy-6-oxo-6H-benzo[c]chromene core is synthesized, the final step involves the introduction of the benzyl oxyacetate side chain. This is typically achieved through a two-step sequence involving etherification followed by esterification, or more commonly, a direct Williamson ether synthesis.

In the direct approach, the phenolic hydroxyl group of the benzocoumarin is deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with benzyl 2-bromoacetate or a similar electrophile to form the desired ether linkage, yielding the final product, this compound. This reaction is a standard Williamson ether synthesis and is generally high-yielding and reliable.

Starting MaterialReagentsProduct
3-hydroxy-6-oxo-6H-benzo[c]chromene1. Base (e.g., K₂CO₃) 2. Benzyl 2-bromoacetateThis compound

Optimization of Reaction Conditions and Yields for this compound

The synthesis of the 6H-benzo[c]chromen-6-one scaffold, the central component of the target molecule, has been approached through various methods. Optimization of these reactions is crucial for achieving high yields and purity. Key strategies include metal-catalyzed cross-coupling reactions, cycloadditions, and radical-mediated cyclizations. tubitak.gov.trrsc.orgnih.gov

Metal-Catalyzed Reactions:

Palladium-catalyzed reactions are prominent in the synthesis of the biaryl linkage essential for the benzo[c]chromenone core. tubitak.gov.trchemrxiv.org A one-pot method involving a domino Suzuki-Miyaura cross-coupling followed by an oxidative lactonization has been developed. chemrxiv.org The optimization of this process involves careful selection of the palladium source, base, and solvent system. Aqueous and aerobic conditions have been successfully employed, aligning with greener synthetic approaches. chemrxiv.org

Another efficient protocol involves a palladium-catalyzed annulation followed by aerial oxidation. researchgate.net This strategy has been shown to produce 6H-benzo[c]chromene scaffolds in nearly quantitative yields using a Pd/C catalyst under a hydrogen atmosphere. researchgate.net

Cycloaddition and Cyclization Strategies:

A metal-free approach utilizes an intermolecular Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization. rsc.org This sequence has achieved good yields of up to 94% over two steps. rsc.org Optimization in such cases would focus on reaction temperature, concentration, and the choice of oxidizing agent for the final aromatization step.

Photocatalyzed radical cyclization offers a mild and efficient route starting from easily available O-benzylated phenols. nih.gov This light-driven reaction tolerates a range of functional groups and has been shown to be scalable, with the potential for recycling the dibenzothiophene (B1670422) co-product. nih.gov Key optimization parameters include the choice of photocatalyst, light source, and solvent.

The final step in synthesizing this compound would likely be a Williamson ether synthesis, reacting 3-hydroxy-6H-benzo[c]chromen-6-one with benzyl chloroacetate (B1199739) or a similar reagent. Optimization of this classic reaction involves the choice of base, solvent, and temperature to maximize yield and minimize side reactions.

The following table summarizes optimized conditions for the synthesis of the core 6H-benzo[c]chromene scaffold based on various methodologies.

MethodologyCatalyst/ReagentsSolventKey ConditionsYieldReference
Domino Suzuki Coupling / LactonizationPalladium Nanoparticles (in situ)Aqueous mediaAerobic conditionsNot specified chemrxiv.org
Diels-Alder / AromatizationMetal-freeNot specifiedOxidative aromatization of intermediateUp to 94% rsc.org
Photocatalyzed Radical CyclizationIr(ppy)₃Not specifiedVisible light irradiationGood to excellent nih.gov
Pd-Catalyzed Annulation / OxidationPd/CNot specifiedH₂ balloon, followed by aerial oxidationNear quantitative researchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound and Derivatives

While specific green chemistry protocols for this compound are not documented, the principles of green chemistry are widely applied to the synthesis of the parent benzo[c]chromene and related coumarin structures. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Aqueous and Solvent-Free Conditions:

A significant advancement is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. The synthesis of benzo[c]chromene derivatives via a domino Suzuki coupling-Michael addition has been successfully performed in water, catalyzed by in situ generated palladium nanoparticles. researchgate.net This approach not only provides a greener alternative to traditional organic solvents but also simplifies product isolation. Similarly, one-pot syntheses under aqueous-aerobic conditions have been developed for the benzo[c]chromenone core. chemrxiv.org

Atom Economy and Catalysis:

Green synthesis emphasizes maximizing atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions and domino (or cascade) reactions are excellent strategies for achieving this. rsc.orgchemrxiv.org The use of efficient and recyclable catalysts, such as palladium on carbon (Pd/C) or in situ generated nanoparticles, reduces waste and the need for stoichiometric reagents. chemrxiv.orgresearchgate.net Metal-free catalytic systems, as seen in some Diels-Alder approaches, completely avoid the use of potentially toxic heavy metals. rsc.org

Alternative Energy Sources:

The use of alternative energy sources like visible light in photocatalysis represents another green strategy. nih.govresearchgate.net Photocatalytic reactions can often be conducted at room temperature, reducing the energy consumption associated with heating. This method replaces the need for high temperatures and toxic solvents, offering a milder and more sustainable synthetic route. researchgate.net

The following table outlines key green chemistry principles and their application in the synthesis of the 6H-benzo[c]chromene scaffold and related compounds.

Green Chemistry PrincipleApplication in Benzo[c]chromene SynthesisAdvantagesReference
Use of Safer SolventsEmploying water as a solvent in palladium-catalyzed domino reactions.Non-toxic, non-flammable, inexpensive, environmentally benign. chemrxiv.orgresearchgate.net
Atom EconomyOne-pot, multi-component, and domino reactions to build the molecular framework.Reduces waste, simplifies procedures, increases efficiency. rsc.orgchemrxiv.org
CatalysisUse of recyclable heterogeneous catalysts (e.g., Pd/C) or highly efficient nanoparticle catalysts.Reduces catalyst waste, allows for lower catalyst loading, enables easier purification. researchgate.net
Design for Energy EfficiencyVisible-light-promoted photocatalysis at ambient temperature.Reduces energy consumption, allows for mild reaction conditions. nih.govresearchgate.net
Use of Renewable FeedstocksWhile not explicitly detailed for this scaffold, this principle would involve sourcing starting materials from biological origins.Reduces reliance on petrochemicals, enhances sustainability.N/A

Advanced Spectroscopic and Structural Elucidation of Benzyl 6 Oxo 6h Benzo C Chromen 3 Yl Oxy Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete map of the proton and carbon framework, along with their connectivities, can be established.

1D NMR (¹H, ¹³C) Spectral Interpretation

The ¹H and ¹³C NMR spectra provide the initial and most direct information regarding the chemical environment of each nucleus within the molecule. While specific experimental data for the title compound is not publicly available, a detailed interpretation can be constructed based on the analysis of closely related analogs, such as 3-(Benzyloxy)-6H-benzo[c]chromen-6-one and other 3-substituted-6H-benzo[c]chromen-6-one derivatives. mdpi.com

The ¹H NMR spectrum is expected to show distinct signals for the three primary components of the molecule: the benzo[c]chromen-6-one core, the benzyl (B1604629) group, and the oxyacetate linker. The protons of the benzyl group's phenyl ring would typically appear as a multiplet in the 7.35-7.55 ppm range. mdpi.com The benzylic methylene (B1212753) protons (-O-CH₂-Ph) are anticipated to produce a singlet around 5.2-5.4 ppm. mdpi.com The methylene protons of the oxyacetate linker (-O-CH₂-COO-) would also present as a singlet, likely shifted slightly downfield from typical ethers due to the adjacent ester carbonyl, estimated to be in the 4.8-5.0 ppm region.

The aromatic protons on the benzo[c]chromen-6-one skeleton exhibit a characteristic pattern. Based on data from similar compounds, the protons on the biphenyl (B1667301) core (H-7, H-8, H-9, H-10) are expected between 7.60 and 8.35 ppm. mdpi.com The protons on the substituted ring (H-1, H-2, H-4) would appear further upfield, with H-1 likely being a doublet around 8.3 ppm, and the H-2 and H-4 protons appearing between 7.0 and 7.2 ppm. mdpi.com

The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom. The two carbonyl carbons are the most downfield, with the lactone carbonyl (C-6) expected around 161.0 ppm and the ester carbonyl of the acetate (B1210297) group appearing at a slightly higher field, estimated around 168-169 ppm. mdpi.comorgsyn.org The aromatic carbons of the benzo[c]chromen-6-one core are predicted to resonate in the 103-154 ppm range, with the oxygen-substituted C-3 being significantly downfield. mdpi.com The carbons of the benzyl group's phenyl ring would appear in the typical aromatic region of ~128-136 ppm. mdpi.com The benzylic methylene carbon (-O-C H₂-Ph) is expected around 70.5 ppm, while the oxyacetate methylene carbon (-O-C H₂-COO-) would be found near 65-67 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate in DMSO-d₆.
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~8.31 (d)~122.5
2~7.10 (dd)~113.4
3-~160.7
4~7.08 (d)~102.9
4a-~111.3
6-~161.0
6a-~119.8
7~8.21 (d)~128.5
8~7.61 (t)~125.3
9~7.92 (t)~130.2
10~8.33 (d)~135.8
10a-~135.2
10b-~152.5
O-CH₂-COO~4.9 (s, 2H)~66.0
COO-~168.5
COO-CH₂-Ph~5.35 (s, 2H)~67.0
Ph (C1')-~136.5
Ph (C2', C6')~7.4-7.5 (m, 5H)~128.6
Ph (C3', C5')~7.4-7.5 (m, 5H)~128.4
Ph (C4')~7.4-7.5 (m, 5H)~129.0

Data are predicted based on values for 3-(Benzyloxy)-6H-benzo[c]chromen-6-one and general substituent effects. mdpi.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments made from 1D NMR spectra and to elucidate the complete bonding network, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For the title compound, COSY would show correlations between adjacent aromatic protons on the benzo[c]chromen-6-one core, for example, between H-1 and H-2, and among the coupled system of H-7, H-8, H-9, and H-10. It would also confirm the coupling patterns within the benzyl group's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (¹JCH). It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For instance, the singlet at ~5.35 ppm would show a cross-peak to the carbon at ~67.0 ppm, confirming the COO-CH₂-Ph assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the molecular skeleton by showing correlations between protons and carbons over longer ranges (two to four bonds). Key expected correlations would include:

The methylene protons of the oxyacetate linker (~4.9 ppm) to the C-3 carbon of the chromenone and the ester carbonyl carbon (~168.5 ppm).

The benzylic protons (~5.35 ppm) to the ester carbonyl carbon (~168.5 ppm) and the C1' carbon of the benzyl ring (~136.5 ppm).

Proton H-4 to carbons C-3, C-4a, and C-2, confirming the connectivity around the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation in solution. Important NOESY correlations would be expected between the oxyacetate methylene protons (-O-CH₂-) and the H-2 and H-4 protons on the chromenone ring. Additionally, correlations between the benzylic protons and the ortho-protons of the benzyl ring would be observed.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₂₂H₁₆O₅), the calculated exact mass is 376.0998 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

Under electron impact (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), the molecule is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway would likely involve the cleavage of the benzylic C-O bond, which is inherently weak. This would lead to the formation of a highly stable benzyl cation or tropylium (B1234903) ion at m/z 91. researchgate.netthieme-connect.de

Other significant fragmentation pathways would include:

Loss of the benzyl group: Cleavage of the ester C-O bond to yield a fragment corresponding to the [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid anion at m/z 269.

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion or key fragments.

Fragmentation of the core: The benzo[c]chromen-6-one core itself can undergo fragmentation, often involving the loss of carbon monoxide (CO, 28 Da) from the lactone ring, a characteristic fragmentation for coumarins and related lactones.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound.
m/zProposed Fragment IdentityFragmentation Pathway
376[M]⁺ or [M+H]⁺Molecular Ion
285[M - C₇H₇]⁺Loss of benzyl radical
269[M - C₇H₇O]⁻Loss of benzyloxy radical (in negative mode)
211[C₁₃H₇O₂]⁺Fragment corresponding to the 3-hydroxy-benzo[c]chromenone cation
183[C₁₂H₇O]⁺Loss of CO from the m/z 211 fragment
91[C₇H₇]⁺Benzyl cation / Tropylium ion

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of the title compound is expected to be dominated by strong absorption bands corresponding to its two carbonyl groups. The lactone carbonyl (C=O) stretch of the benzo[c]chromen-6-one core is anticipated to appear in the range of 1735-1720 cm⁻¹. orgsyn.org The ester carbonyl (C=O) of the acetate group would likely absorb at a slightly higher frequency, typically around 1760-1740 cm⁻¹.

Other key vibrational modes would include:

C-O Stretching: Multiple strong bands are expected between 1300 and 1000 cm⁻¹ corresponding to the C-O-C stretches of the ether, ester, and lactone functionalities.

Aromatic C=C Stretching: Several bands of varying intensity would appear in the 1620-1450 cm⁻¹ region, characteristic of the multiple aromatic rings.

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretching: Bands corresponding to the methylene groups (-CH₂-) would be observed in the 3000-2850 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring breathing modes would be prominent in the Raman spectrum, providing a characteristic fingerprint for the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch3000 - 2850Medium-Weak
Ester C=O Stretch1760 - 1740Strong
Lactone C=O Stretch1735 - 1720Strong
Aromatic C=C Stretch1620 - 1450Medium-Variable
Asymmetric C-O-C Stretch (Ester/Ether)1300 - 1150Strong
Symmetric C-O-C Stretch (Ester/Ether)1150 - 1000Strong
Aromatic C-H Out-of-Plane Bend900 - 675Strong

Frequencies are based on general spectroscopic correlation tables and data from related compounds. orgsyn.orgnih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a molecule in the solid state. While an experimental crystal structure for this compound has not been reported, such an analysis would yield precise data on bond lengths, bond angles, and torsion angles.

This technique would confirm the planarity of the tricyclic benzo[c]chromen-6-one core, which is expected to be largely flat. Of particular interest would be the conformation of the flexible benzyl oxyacetate side chain. The torsion angles around the C(3)-O, O-CH₂, CH₂-COO, and COO-CH₂ bonds would define the spatial arrangement of the side chain relative to the core.

Furthermore, X-ray analysis would reveal the packing of molecules in the crystal lattice, elucidating any significant intermolecular interactions. Potential interactions could include:

π-π Stacking: Interactions between the electron-rich aromatic rings of the benzo[c]chromen-6-one core and/or the benzyl groups of adjacent molecules.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic or methylene C-H donors and the oxygen atoms of the carbonyl groups as acceptors. These interactions are crucial for understanding the solid-state properties of the material.

Electronic Absorption (UV-Vis) and Photoluminescence (Fluorescence) Spectroscopy for Photophysical Properties

The extended π-conjugated system of the benzo[c]chromen-6-one core suggests that the molecule will absorb ultraviolet-visible (UV-Vis) light and potentially exhibit fluorescence. The photophysical properties are dictated by the electronic transitions within the molecule.

The UV-Vis absorption spectrum is expected to show multiple bands corresponding to π → π* transitions. Based on data for the parent 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B), which has an excitation maximum around 330 nm, the title compound is predicted to have its main absorption bands (λmax) in the UVA region, likely between 320 and 360 nm. nih.gov The substitution at the 3-position with the oxyacetate group is expected to cause a slight shift in the absorption maxima compared to the parent hydroxyl compound.

Many benzo[c]chromen-6-one derivatives are known to be fluorescent. nih.gov Upon excitation at its absorption maximum, the molecule would likely exhibit fluorescence emission. The parent 3-hydroxy derivative emits at 420 nm, showing a significant Stokes shift of 90 nm. nih.gov A similar large Stokes shift would be expected for the title compound, with an emission maximum (λem) likely in the blue region of the visible spectrum (410-450 nm). The fluorescence quantum yield (Φf) would need to be determined experimentally to quantify the efficiency of the emission process. These photophysical properties are of interest for potential applications in materials science and as fluorescent probes.

Table 4: Predicted Photophysical Properties in ACN/H₂O.
ParameterPredicted Value
Absorption Maximum (λabs)~330 - 340 nm
Emission Maximum (λem)~420 - 430 nm
Stokes Shift~90 - 100 nm

Data are predicted based on values for 3-hydroxy-6H-benzo[c]chromen-6-one. nih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to study chiral molecules. slideshare.netlibretexts.org These methods measure the differential absorption and rotation of circularly polarized light, respectively. scispace.com

The parent molecule, this compound, does not possess a stereocenter and is therefore achiral. As a result, it would not exhibit a CD or ORD spectrum.

However, these techniques would be indispensable for the analysis of chiral derivatives of this compound. If a chiral center were introduced into the molecule, for instance, through substitution on the benzo[c]chromenone core or the benzyl group, the resulting enantiomers would produce mirror-image CD and ORD spectra. The sign of the Cotton effect in an ORD curve, which describes the characteristic change in optical rotation near an absorption band, can provide crucial information about the absolute configuration of the stereocenter. libretexts.org

For example, studies on other chiral benzochromene derivatives have utilized these techniques to confirm their stereochemistry. nih.gov In some synthetic routes leading to related benzo[f]chromene structures, the products were identified as racemic mixtures because they showed no optical rotation. nih.gov The lactone chromophore within the benzo[c]chromenone structure is particularly suitable for ORD studies, as its electronic transitions can give rise to distinct Cotton effects that are sensitive to the surrounding stereochemical environment. rsc.orgjst.go.jp Therefore, while not applicable to the parent compound itself, CD and ORD would be essential tools for the stereochemical elucidation of any of its chiral analogues or derivatives.

Computational Chemistry and Theoretical Investigations of Benzyl 6 Oxo 6h Benzo C Chromen 3 Yl Oxy Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. asrjetsjournal.orgthenucleuspak.org.pk By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and a host of electronic parameters that govern molecular behavior. For benzocoumarin derivatives, DFT provides a robust framework for exploring their stability, reactivity, and electronic transitions. pmf.unsa.bamdpi.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. asrjetsjournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. pmf.unsa.ba

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a small energy gap indicates that the molecule is more polarizable and more chemically reactive. pmf.unsa.banih.gov DFT calculations for analogous coumarin (B35378) derivatives have shown that the distribution of these orbitals is typically spread across the aromatic core. In many coumarins, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient lactone ring system. For benzyl (B1604629) [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate, the HOMO is expected to be concentrated on the benzocoumarin ring and the oxygen of the oxyacetate group, while the LUMO would likely be centered on the conjugated system of the coumarin core, including the carbonyl group. The energy gap ultimately dictates the eventual charge transfer interactions that can occur within the molecule. pmf.unsa.banih.gov

Parameter Description Typical Value Range (eV) for Coumarins Significance
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0Indicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5Indicates electron-accepting ability.
ΔE (Gap) ELUMO - EHOMO4.0 to 5.0Correlates with chemical stability and reactivity. pmf.unsa.ba

Note: The values presented are representative examples based on DFT studies of analogous coumarin structures and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive behavior. thenucleuspak.org.pk An MEP map illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

Electron-rich regions are susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack. thenucleuspak.org.pk For a molecule like benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate, MEP analysis would likely show significant negative potential around the carbonyl oxygen atoms of the lactone and the acetate (B1210297) groups, indicating these are prime sites for electrophilic interactions. Conversely, positive potential would be expected around the hydrogen atoms of the aromatic rings. This detailed charge mapping is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target.

The electronic parameters derived from DFT calculations serve as powerful reactivity descriptors. asrjetsjournal.orgpmf.unsa.ba Beyond the HOMO-LUMO gap, other global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify a molecule's reactivity.

Chemical Hardness (η) is a measure of resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." pmf.unsa.ba

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to act as an electrophile. A higher value indicates a stronger electrophile. pmf.unsa.ba

By analyzing these descriptors, it is possible to predict how this compound might behave in different chemical reactions. For instance, a relatively small energy gap and high electrophilicity index would suggest susceptibility to nucleophilic addition reactions, particularly at the electron-deficient carbon atoms within the coumarin core. pmf.unsa.ba Fukui functions can also be calculated to identify specific atomic sites within the molecule that are most likely to undergo nucleophilic or electrophilic attack. asrjetsjournal.org

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While DFT calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes its conformation in response to its environment.

For a molecule with several rotatable bonds, such as the ether linkage and the benzyl group in this compound, MD simulations are essential for exploring its conformational landscape and flexibility. By simulating the molecule's trajectory over nanoseconds or longer, researchers can identify the most stable conformations, the energy barriers between them, and how the molecule's shape might adapt upon interacting with other molecules, such as a solvent or a biological receptor. In drug design studies involving coumarin derivatives, MD simulations are frequently used to verify the stability of a docked ligand within the active site of a protein, ensuring that the predicted binding mode is maintained over time. rsc.orgnih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Benzocoumarins

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques used to predict the properties and biological activities of molecules based on their structural features. nih.gov These models establish a mathematical correlation between a set of calculated molecular descriptors and an experimentally measured property.

For benzocoumarins, QSPR/QSAR models can be developed to predict a wide range of properties, such as antioxidant, anticancer, or enzyme inhibitory activities. distantreader.org The process involves:

Dataset Assembly : A collection of benzocoumarin analogues with known experimental data is compiled.

Descriptor Calculation : A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Development : Statistical methods, such as multiple linear regression, are used to build a model that links a subset of these descriptors to the property of interest.

Validation : The model's predictive power is rigorously tested using internal and external validation techniques.

Studies on coumarin derivatives have successfully used 3D-QSAR models to elucidate structure-activity relationships, providing contour maps that highlight which structural modifications are likely to enhance bioactivity. nih.gov Such models can serve as valuable tools for the virtual screening and rational design of new, more potent benzocoumarin-based compounds.

Theoretical Prediction of Photophysical Parameters and Intramolecular Charge Transfer Characteristics

The photophysical properties of molecules, such as their absorption and emission of light, can be predicted using quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This approach calculates the electronic excited states of a molecule, allowing for the simulation of its UV-visible absorption spectrum. Key parameters such as the wavelength of maximum absorption (λmax), oscillator strength (related to absorption intensity), and the nature of the electronic transitions (e.g., π→π*) can be determined.

The structure of this compound, which contains an electron-donating oxyacetate group attached to the electron-accepting benzocoumarin core, suggests the possibility of Intramolecular Charge Transfer (ICT) upon photoexcitation. mdpi.com In an ICT process, the absorption of light promotes an electron from a donor-localized part of the molecule to an acceptor-localized part. mdpi.com This charge separation in the excited state can lead to interesting photophysical phenomena, such as large Stokes shifts and sensitivity of the fluorescence emission to solvent polarity. mdpi.commdpi.com TD-DFT calculations, combined with analysis of the molecular orbitals involved in the transition, can confirm the presence of ICT character and predict how structural or environmental changes might modulate the molecule's fluorescent properties. nih.gov

Based on the current available scientific literature, there are no specific computational chemistry or theoretical investigation studies focusing on the solvent effects on the molecular properties of This compound using solvation models.

While research has been conducted on the synthesis and properties of the broader class of 6H-benzo[c]chromene compounds, and computational studies have been performed on structurally related benzochromene derivatives to investigate aspects like electronic structure and solvent effects, specific data for "this compound" is not present in the public domain.

Therefore, it is not possible to provide a detailed article section with research findings and data tables on the "Solvent Effects on Molecular Properties through Solvation Models" for this particular compound as requested. Generating such content would require speculative data that is not supported by scientific evidence.

Chemical Reactivity and Derivatization Studies of Benzyl 6 Oxo 6h Benzo C Chromen 3 Yl Oxy Acetate

Hydrolytic Stability of the Ester and Lactone Moieties

The hydrolytic stability of benzyl (B1604629) [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a critical parameter influencing its persistence in aqueous environments. Both the benzyl ester and the δ-lactone of the 6-oxo-6H-benzo[c]chromene core are susceptible to hydrolysis, which can be catalyzed by either acid or base.

Under acidic conditions, the mechanism typically involves protonation of the carbonyl oxygen of either the ester or the lactone, followed by nucleophilic attack of water. In neutral to alkaline conditions, direct nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon is the predominant pathway. The rate of hydrolysis is dependent on factors such as pH, temperature, and the electronic nature of the substituents on the aromatic rings.

While specific kinetic data for the hydrolysis of benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate are not extensively documented in the literature, general principles of ester and lactone hydrolysis suggest that the electron-donating nature of the 3-oxyacetate substituent would slightly stabilize the lactone ring towards hydrolysis compared to an unsubstituted benzocoumarin. Conversely, the ester linkage is generally more labile than the lactone.

Table 1: General Conditions for Hydrolysis of Related Ester and Lactone Systems

MoietyConditionProducts
Benzyl EsterAcidic (e.g., HCl, H₂SO₄)[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid and benzyl alcohol
Benzyl EsterBasic (e.g., NaOH, KOH)Salt of [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid and benzyl alcohol
LactoneAcidic (e.g., HCl, H₂SO₄)2-(2,4-dihydroxyphenyl)benzoic acid derivative (after ester hydrolysis)
LactoneBasic (e.g., NaOH, KOH)Salt of 2-(2,4-dihydroxyphenyl)benzoic acid derivative (after ester hydrolysis)

Reactions Involving the 6-oxo-6H-benzo[c]chromene Lactone Ring (e.g., Ring Opening, Cycloaddition)

The lactone ring of the 6-oxo-6H-benzo[c]chromene core is a key site for chemical transformations, including ring-opening and cycloaddition reactions.

Ring-Opening Reactions: The lactone can be opened by various nucleophiles. For instance, reaction with strong nucleophiles like amines (aminolysis) would lead to the formation of the corresponding amides. This reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon of the lactone.

Cycloaddition Reactions: While the fused aromatic rings of the benzocoumarin system are generally unreactive in cycloaddition reactions, the double bond within the pyranone ring can, under specific conditions, participate in such transformations. For example, Diels-Alder reactions have been reported for related chromene systems, suggesting that the 6-oxo-6H-benzo[c]chromene core could potentially act as a dienophile, although this reactivity is not commonly exploited. More prevalent are cycloaddition reactions involving precursors to the 6-oxo-6H-benzo[c]chromene system as a synthetic strategy. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Benzocoumarin Aromatic Rings

The aromatic rings of the 6-oxo-6H-benzo[c]chromene nucleus are susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the existing substituents. The 3-oxyacetate group is an ortho-, para-directing and activating group, while the lactone carbonyl is a deactivating and meta-directing group.

Electrophilic Aromatic Substitution: Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For this compound, the positions ortho and para to the activating 3-oxyacetate group (positions 2 and 4) are the most likely sites for electrophilic attack.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄Benzyl [(2-nitro-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate and Benzyl [(4-nitro-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
BrominationBr₂, FeBr₃Benzyl [(2-bromo-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate and Benzyl [(4-bromo-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
Friedel-Crafts AcylationRCOCl, AlCl₃Benzyl [(2-acyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate and Benzyl [(4-acyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzocoumarin rings is less common and generally requires the presence of a strong electron-withdrawing group and a good leaving group on the ring.

Regioselective Functionalization and Derivatization Strategies for Analog Synthesis

The synthesis of analogs of this compound relies on regioselective functionalization of the 6-oxo-6H-benzo[c]chromene core. A common precursor for derivatization at the 3-position is 3-hydroxy-6H-benzo[c]chromen-6-one. mdpi.comnih.gov

Derivatization at the 3-Position: The hydroxyl group of 3-hydroxy-6H-benzo[c]chromen-6-one can be alkylated or acylated to introduce a variety of substituents. For instance, reaction with different substituted benzyl halides or acid chlorides allows for the synthesis of a wide range of esters and ethers. mdpi.com

Modification of the Aromatic Rings: As discussed in the previous section, electrophilic aromatic substitution reactions can be employed to introduce functional groups at specific positions on the aromatic rings, further expanding the library of accessible analogs. nih.gov

Synthetic Strategies for the Benzocoumarin Core: Various synthetic routes to the 6-oxo-6H-benzo[c]chromene scaffold itself have been developed, often allowing for the introduction of substituents at different positions from the outset. These methods include Suzuki coupling followed by lactonization and transition-metal-catalyzed cyclizations. tubitak.gov.trorgsyn.org

Kinetics and Thermodynamics of Key Chemical Transformations

The kinetics and thermodynamics of chemical transformations involving this compound are essential for understanding reaction rates and equilibria.

Thermodynamics of Lactone Hydrolysis: The hydrolysis of lactones is generally a thermodynamically favorable process, with the equilibrium lying towards the ring-opened hydroxy acid, particularly under basic conditions. The Gibbs free energy of hydrolysis (ΔG) is influenced by the enthalpy (ΔH) and entropy (ΔS) of the reaction. The release of ring strain in the lactone contributes to a negative enthalpy change, while the increase in conformational freedom of the resulting hydroxy acid leads to a positive entropy change. mdpi.com

Kinetics of Hydrolysis: The rate of hydrolysis is influenced by the activation energy of the reaction. For ester hydrolysis, the rate is typically first-order with respect to both the ester and the hydrolyzing agent (e.g., H⁺ or OH⁻). A pH-rate profile for the hydrolysis of a similar ester, phenyl acetate (B1210297), shows a U-shaped curve with minima in the neutral pH range and increasing rates in both acidic and basic conditions. researchgate.net A similar profile would be expected for the hydrolysis of both the ester and lactone moieties in this compound.

Advanced Research Applications of Benzyl 6 Oxo 6h Benzo C Chromen 3 Yl Oxy Acetate in Chemical Systems

Role as a Versatile Synthetic Intermediate or Building Block in Complex Molecule Construction

The 6H-benzo[c]chromen-6-one scaffold is a key building block in the synthesis of complex organic molecules. nih.gov Benzyl (B1604629) [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a valuable synthetic intermediate derived from this core structure. The synthesis of the parent scaffold can be achieved through various modern organic chemistry methods, including visible light-mediated, transition-metal-free intramolecular direct C–H arylation, which offers an efficient route to the benzo[c]chromene ring system. rsc.org Another established method involves the reaction of 2-bromobenzoic acids with resorcinol (B1680541) in the presence of a copper catalyst to form the 3-hydroxy-6H-benzo[c]chromen-6-one intermediate. mdpi.com

From this hydroxylated intermediate, the title compound can be synthesized. The benzyl group serves as a protecting group for the carboxylic acid, preventing its participation in undesired side reactions while allowing for modifications elsewhere on the molecule. The acetate (B1210297) linker provides a reactive site for further elaboration. For instance, a closely related analog, ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate, has been synthesized using ethyl 2-bromoacetate, demonstrating the straightforward nature of this functionalization. mdpi.comnih.gov

The utility of this scaffold is exemplified by its use in creating a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives. mdpi.com By modifying the substituent at the 3-position, researchers can systematically alter the properties of the final molecule. The benzyl ester of [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can be readily cleaved under standard conditions (e.g., hydrogenolysis) to yield the free carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions to construct larger, more complex molecular architectures. This versatility makes it a cornerstone for building libraries of compounds with diverse functionalities. researchgate.net

Exploration as a Fluorescent Probe or Marker in Non-Biological Chemical Environments

The extended π-conjugated system of the 6H-benzo[c]chromen-6-one core imparts inherent fluorescent properties to its derivatives. These molecules typically exhibit strong absorption in the UV-visible region and emit light in the visible spectrum, making them suitable candidates for fluorescent probes. Research has shown that hydroxylated derivatives of benzo[c]chromen-6-one can function as effective "on-off" selective fluorescent sensors for metal ions, particularly iron(III), in aqueous environments. nih.gov

This sensing capability stems from the interaction between the analyte and the oxygen atoms of the chromenone system, which can lead to chelation-induced fluorescence quenching. Upon binding with a paramagnetic metal ion like Fe(III), the fluorescence of the compound is significantly diminished. This change in fluorescence intensity provides a direct and sensitive method for detecting the presence of the target ion. nih.gov While direct studies on benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate as a probe are limited, its structural similarity to proven fluorescent sensors suggests a strong potential for its use in non-biological chemical analysis, where it could be employed to detect and quantify specific analytes in solution.

The photophysical properties of the 6H-benzo[c]chromen-6-one scaffold, including absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift, can be precisely tuned through strategic structural modifications. The electronic nature and position of substituents on the aromatic rings play a crucial role in modulating the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby altering its optical characteristics. rsc.org

Introducing electron-donating groups (e.g., alkoxy, hydroxyl) or electron-withdrawing groups (e.g., halogens, nitro) at various positions on the benzopyran ring system can induce bathochromic (red-shift) or hypsochromic (blue-shift) effects in the absorption and emission spectra. For example, expanding the π-conjugated system by fusing additional aromatic rings can significantly red-shift the fluorescence. acs.org Similarly, altering the length and nature of the alkoxy chain at the 3-position, as demonstrated in the synthesis of various derivatives, can fine-tune the molecule's solubility and photophysical response. mdpi.com This ability to customize the optical properties is critical for designing probes with specific excitation and emission profiles tailored to particular analytical applications.

Table 1: Predicted Effects of Structural Modifications on the Photophysical Properties of the 6H-Benzo[c]chromen-6-one Scaffold
Modification TypeSubstituent ExamplePosition on ScaffoldPredicted Effect on Absorption/EmissionRationale
Electron-Donating GroupMethoxy (-OCH₃), Hydroxy (-OH)Positions 3, 8, 9Bathochromic Shift (Red Shift)Increases HOMO energy level, narrowing the HOMO-LUMO gap. nih.gov
Electron-Withdrawing GroupChloro (-Cl), Nitro (-NO₂)Aromatic RingsHypsochromic Shift (Blue Shift) or QuenchingLowers LUMO energy level; may introduce non-radiative decay pathways. nih.gov
Extended ConjugationFused Aromatic Ring (e.g., Naphthyl)Core StructureSignificant Bathochromic ShiftDelocalizes π-electrons over a larger system, reducing the HOMO-LUMO gap. acs.org
Alkyl Chain ModificationVarying length of ester group (e.g., ethyl vs. benzyl)Position 3 side chainMinor spectral shifts; affects solubility and quenching dynamicsPrimarily influences intermolecular interactions and solvent environment rather than the core electronic structure. mdpi.com

The tunable fluorescence and chelation capabilities of the 6H-benzo[c]chromen-6-one framework make it an excellent platform for designing advanced materials for optical and sensing purposes. The demonstrated selectivity of 3-hydroxy-6H-benzo[c]chromen-6-one for Fe(III) ions provides a blueprint for creating highly specific chemosensors. nih.gov By modifying the side chains and substituents on the core structure, sensors for other metal ions or small molecules could be developed.

For example, the benzyl acetate group in this compound could be replaced with other functional moieties designed to have a high affinity for a specific target analyte. This could involve incorporating crown ethers for alkali metal ion sensing or specific peptide sequences for biomolecule detection. The chromenone core would act as the signaling unit, translating the binding event into a measurable change in fluorescence. These molecular sensors can be used in solution or immobilized onto solid supports, such as polymers or glass slides, to create reusable sensing devices for environmental monitoring or industrial process control.

Potential in Materials Science: Organic Electronics, Polymers, and Photonic Materials

The electron-rich nature of the 6H-benzo[c]chromene structure makes it a promising building block for advanced materials in organic electronics and photonics. Researchers have successfully synthesized conjugated alternating copolymers by incorporating the 6H-benzo[c]chromene moiety as a strong electron-donating unit alongside electron-deficient units like dithienyl benzothiadiazole (DTBT). rsc.org

The resulting polymers exhibit low bandgaps, a critical property for applications in organic photovoltaics (polymer solar cells) and organic light-emitting diodes (OLEDs). The inclusion of the benzo[c]chromene unit helps to control the electronic properties of the polymer, influencing its ability to absorb light and transport charge carriers (electrons and holes). By derivatizing the core structure, as with this compound, these building blocks can be further functionalized to improve solubility, processability, and film morphology, which are essential for fabricating high-performance electronic devices. The inherent fluorescence of the scaffold also suggests potential applications in photonic materials, such as active components in solid-state lighting or optical waveguides.

Applications in Advanced Analytical Methods (e.g., as Standards or Probes in Chemical Analysis)

The primary application of this compound and its analogs in advanced analytical methods lies in their use as fluorescent probes. As detailed previously, their sensitivity to metal ions like Fe(III) allows for their use in fluorescence spectroscopy to detect and quantify these species in chemical samples. nih.gov This method offers high sensitivity and selectivity compared to traditional analytical techniques.

Furthermore, well-characterized, high-purity samples of such compounds have the potential to serve as analytical standards in chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), provided their stability and purity can be rigorously certified. While some derivatives are commercially available for research purposes, they are often supplied as part of collections of rare chemicals without extensive analytical data, placing the responsibility of confirming identity and purity on the end-user. sigmaaldrich.com Nonetheless, as research into their properties expands, their role as certified reference materials and specialized probes in analytical chemistry is expected to grow.

Future Research Directions and Unresolved Questions for Benzyl 6 Oxo 6h Benzo C Chromen 3 Yl Oxy Acetate

Development of Novel and Sustainable Synthetic Routes

The future synthesis of benzyl (B1604629) [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate and its analogs will likely prioritize the development of novel, efficient, and environmentally benign methodologies. Current synthetic strategies for the 6H-benzo[c]chromen-6-one scaffold, the core of the target molecule, often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research should aim to overcome these limitations.

Key areas for development include:

Catalyst-Free and Aqueous Media Reactions: Inspired by recent advancements in green chemistry, the development of catalyst-free synthetic routes for the benzocoumarin core in aqueous media presents a significant opportunity. nih.gov Such methods would reduce reliance on heavy metal catalysts and organic solvents, aligning with the principles of sustainable chemistry.

One-Pot Domino Reactions: The design of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, can significantly improve efficiency and reduce waste. nih.govnih.gov Future work could focus on developing a domino reaction that constructs the 6H-benzo[c]chromen-6-one core and subsequently introduces the benzyl oxyacetate side chain in a single, streamlined process.

Photocatalysis and Radical-Mediated Cyclizations: Visible-light-mediated photocatalysis and radical cyclization reactions have emerged as powerful tools for the synthesis of complex organic molecules. researchgate.net Exploring these methods for the synthesis of the benzocoumarin skeleton could offer milder reaction conditions and novel bond-forming strategies.

Enzymatic and Biocatalytic Approaches: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. nih.gov Investigating enzymatic routes for the synthesis of the 3-hydroxy-6H-benzo[c]chromen-6-one precursor or for the esterification step to attach the benzyl acetate (B1210297) moiety could lead to highly sustainable and efficient synthetic pathways.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalyst-Free Aqueous SynthesisEnvironmentally friendly, reduced wasteOptimization of reaction conditions and substrate scope.
One-Pot Domino ReactionsIncreased efficiency, atom economyDesign of novel multi-step reaction cascades.
PhotocatalysisMild reaction conditions, novel reactivityDevelopment of new photocatalysts and reaction pathways.
Enzymatic SynthesisHigh selectivity, sustainabilityIdentification of suitable enzymes and reaction optimization.

In-depth Mechanistic Studies of Under-Explored Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is crucial for the rational design of new derivatives and applications. While some mechanistic studies have been conducted on the synthesis of the benzocoumarin core, many aspects remain to be explored in detail.

Future mechanistic investigations should focus on:

Elucidating Reaction Intermediates: Detailed spectroscopic and computational studies are needed to identify and characterize the key intermediates in novel synthetic routes, such as those involving photocatalysis or domino reactions. This knowledge will enable the optimization of reaction conditions and the prediction of reaction outcomes.

Understanding Photophysical Processes: Given the fluorescent nature of many benzocoumarin derivatives, in-depth studies of the photophysical processes of this compound are warranted. This includes investigating the factors that influence its absorption and emission properties, which is critical for its potential application in fluorescent probes and materials science.

Exploring Novel Reactivity: The reactivity of the lactone ring and the benzyl acetate side chain in this compound remains largely unexplored. Future research could investigate its susceptibility to nucleophilic attack, ring-opening reactions, and other transformations to access a wider range of functionalized derivatives.

Advanced Theoretical Modeling for Predictive Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new functional molecules. In the context of this compound, advanced theoretical modeling can provide valuable insights into its structure-property relationships and guide the design of new derivatives with tailored functionalities.

Key areas for theoretical investigation include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govmdpi.com This can aid in understanding its chemical behavior and predicting the properties of its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be used to establish a correlation between the structural features of benzocoumarin derivatives and their biological or chemical activities. researchgate.netresearchgate.netresearchgate.netosti.gov Such models can be used to predict the properties of new, unsynthesized derivatives of this compound, thereby streamlining the design process.

Molecular Docking Simulations: If a specific biological target is identified for this compound, molecular docking simulations can be used to predict its binding mode and affinity. acs.orgrsc.orgnih.gov This information is invaluable for the rational design of more potent and selective analogs.

Modeling TechniqueApplication for this compound
DFT CalculationsPrediction of electronic structure, reactivity, and spectroscopic properties.
QSAR StudiesCorrelation of molecular structure with chemical or biological activity.
Molecular DockingPrediction of binding interactions with biological targets.

Interdisciplinary Applications in Emerging Chemical Technologies

The unique photophysical and chemical properties of the benzocoumarin scaffold suggest that this compound and its derivatives could find applications in a variety of emerging chemical technologies.

Potential interdisciplinary applications to be explored:

Fluorescent Probes and Sensors: Many coumarin (B35378) and benzocoumarin derivatives exhibit strong fluorescence, making them attractive candidates for the development of fluorescent probes and sensors. nih.govacs.orgrsc.orgnih.gov Future research could focus on designing derivatives of this compound that can selectively detect specific analytes, such as metal ions or reactive oxygen species.

Organic Electronics: The extended π-system of the benzocoumarin core suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs). researchgate.netifmo.ruarabjchem.orgresearchgate.net The benzyl acetate side chain could be modified to tune the electronic properties and solid-state packing of the molecule, potentially leading to new materials for organic electronic devices.

Photodynamic Therapy (PDT): Coumarin derivatives have been investigated as photosensitizers in photodynamic therapy, a non-invasive cancer treatment. nih.govmdpi.comnih.gov The ability of this compound to absorb light and potentially generate reactive oxygen species upon irradiation should be investigated to assess its potential as a PDT agent.

Challenges and Opportunities in the Broader Field of Benzocoumarin Chemistry

While the field of benzocoumarin chemistry is rich with opportunities, several challenges need to be addressed to fully realize the potential of compounds like this compound.

Key challenges and opportunities include:

Improving Synthetic Efficiency and Scalability: Many of the novel synthetic methods for benzocoumarins are still in their early stages of development and may not be readily scalable. A key challenge will be to translate these methods into practical and scalable syntheses that can produce sufficient quantities of material for in-depth studies and potential commercialization.

Understanding Structure-Property Relationships: A deeper understanding of how the substitution pattern on the benzocoumarin core and the nature of the side chains influence the chemical and physical properties of these molecules is needed. This will require a concerted effort combining synthesis, spectroscopy, and computational modeling.

Identifying and Validating Biological Targets: While many benzocoumarin derivatives have shown promising biological activities, the specific molecular targets for many of these compounds remain unknown. Identifying and validating these targets will be crucial for the development of new therapeutic agents.

Exploring New Applications: The full range of potential applications for benzocoumarins has yet to be explored. There are opportunities to investigate their use in areas such as catalysis, polymer chemistry, and agrochemicals.

Q & A

Q. What are the standard synthetic routes for benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate?

The synthesis typically involves esterification and coupling reactions . For example, a benzyl glycolate intermediate can be reacted with a chromenyl derivative using DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine) in THF, followed by purification via column chromatography. Key steps include:

  • Ester activation : DIAD/PPh₃-mediated coupling under anhydrous conditions.
  • Hydrolysis or hydrogenation : For deprotection (e.g., using 10% Pd/C in EtOAC/CH₂Cl₂). Structural confirmation is achieved via ¹H/¹³C NMR and HRMS .

Q. How is the purity and structural integrity of this compound verified?

  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment, especially to resolve isomers (e.g., Z/E configurations) .
  • Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (e.g., carbonyl signals at ~170 ppm) .
  • Mass spectrometry : HRMS (e.g., [M+H]⁺ at m/z 392.43 for molecular formula C₂₂H₁₆O₅S) .

Q. What analytical challenges arise when characterizing this compound, and how are they addressed?

  • Spectral overlaps : Use 2D NMR (COSY, HSQC) to resolve aromatic proton assignments.
  • Isomer discrimination : Compare experimental NMR data with computational predictions (DFT calculations) .
  • Byproduct identification : LC-MS/MS to detect side products from incomplete esterification .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency for sterically hindered intermediates .
  • Catalyst screening : Pd/C for selective hydrogenation of benzyl groups without affecting chromenyl carbonyls .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 4h) while maintaining >90% yield .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Dynamic effects : Variable-temperature NMR to identify rotamers or tautomers.
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (RMSD < 2 ppm acceptable) .
  • Isolation of intermediates : Purify reaction aliquots at different stages to trace signal origins .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Analog synthesis : Modify the benzyl group (e.g., halogenation) or chromenyl oxy-acetate chain (e.g., alkylation).
  • Bioactivity assays : Measure IC₅₀ against HDAC6 (via fluorogenic substrates) or anti-inflammatory targets (COX-2 inhibition) .
  • Molecular docking : Use AutoDock Vina to predict binding modes with HDAC6 or kinase domains .

Q. What computational methods predict solubility and bioavailability?

  • QSPR models : Correlate logP (e.g., XLogP3 = 4.5) with solubility in aqueous buffers .
  • Molecular dynamics : Simulate lipid bilayer permeability (e.g., using GROMACS) to estimate oral bioavailability .
  • Topological descriptors : Polar surface area (75 Ų) to assess blood-brain barrier penetration .

Methodological Notes

  • Storage stability : Store at -20°C under argon; avoid prolonged exposure to light (λ < 400 nm degrades chromenyl systems) .
  • Handling isomers : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if asymmetric centers are introduced .
  • Data reproducibility : Cross-validate synthetic protocols with independent batches (≥3 replicates) to ensure yield consistency .

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benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.